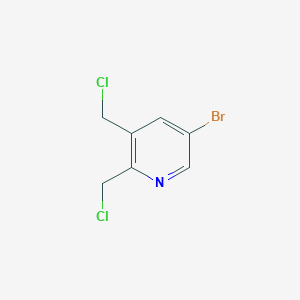

5-Bromo-2,3-bis(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGQDBACOBINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597905 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155187-02-3 | |

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,3-bis(chloromethyl)pyridine basic properties

An In-depth Technical Guide to 5-Bromo-2,3-bis(chloromethyl)pyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Among the myriad of heterocyclic cores, pyridine and its derivatives stand out as "privileged structures," forming the backbone of numerous FDA-approved drugs and agrochemicals.[1][2] This guide focuses on a particularly valuable, albeit specialized, derivative: This compound .

This molecule is more than a simple intermediate; it is a carefully designed synthetic tool. The presence of two reactive chloromethyl groups at the 2 and 3 positions, combined with a bromine atom at the 5-position, offers chemists a trifecta of reactive sites. This unique substitution pattern allows for sequential and controlled modifications, making it an indispensable building block for constructing complex, polyfunctionalized pyridine-based compounds.[3] This guide provides an in-depth exploration of its fundamental properties, reactivity profile, and strategic applications, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 155187-02-3 | [4][5] |

| Molecular Formula | C₇H₆BrCl₂N | [6] |

| Molecular Weight | 254.94 g/mol | [7] |

| Appearance | Typically a solid (powder/crystals) | General chemical knowledge |

| Topological Polar Surface Area | 12.9 Ų | [6] |

| Rotatable Bond Count | 2 | [6] |

Note: Experimental data such as melting point and boiling point are not consistently reported across public domains and should be determined empirically or consulted from the supplier-specific Safety Data Sheet (SDS).

Synthesis and Purification Strategies

The synthesis of this compound involves the construction of the substituted pyridine ring, a classic challenge in heterocyclic chemistry. While the exact proprietary route may vary by supplier, the general approach involves the formation of the pyridine core followed by functionalization.

Synthetic Pathways

The most common strategies for related compounds involve two key transformations:

-

Pyridine Ring Formation : General methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds with ammonia or its derivatives (e.g., Hantzsch pyridine synthesis) or cycloaddition reactions.[8]

-

Chloromethylation : The introduction of the two chloromethyl groups is typically achieved via electrophilic substitution on a pre-existing pyridine ring. A standard and effective method is chloromethylation using formaldehyde and hydrochloric acid, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), to direct the substitution to the desired positions.[3]

-

Bromination : The bromine atom can be introduced at various stages, often through electrophilic bromination, with the regioselectivity governed by the existing substituents on the pyridine ring.

An alternative and milder approach for the chlorination step, which avoids the harshness of reagents like thionyl chloride (SOCl₂), is the use of cyanuric chloride.[9][10] This method is advantageous as it often proceeds under milder conditions and can prevent over-reaction, such as the undesired substitution of the bromo group.[9][10]

Purification Methodologies

Post-synthesis, achieving high purity is essential for subsequent applications. The standard and most effective methods include:

-

Column Chromatography : This is the workhorse technique for purifying pyridine derivatives. A silica gel stationary phase is typically used with a gradient elution system of non-polar and polar solvents, such as hexane and ethyl acetate, to separate the desired product from starting materials and byproducts.[3]

-

Recrystallization : If the compound is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) can be a highly effective method for achieving analytical purity.[3]

Chemical Reactivity: A Tale of Two Benzylic-like Halides

The synthetic utility of this compound is dominated by the high reactivity of its two chloromethyl groups. These groups behave as benzylic-like halides , a class of compounds known for their exceptional reactivity in nucleophilic substitution reactions.[11][12]

The Driving Force: Resonance Stabilization

The reactivity of these chloromethyl groups stems from the ability of the adjacent pyridine ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

-

For Sₙ1 reactions , the departure of the chloride leaving group results in a primary, benzylic-like carbocation. This carbocation is significantly stabilized through resonance, as the positive charge can be delocalized into the aromatic π-system of the pyridine ring.[11][13] This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.

-

For Sₙ2 reactions , the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The π-system of the pyridine ring stabilizes this electron-rich transition state, again lowering the activation energy.

The electron-withdrawing nature of the pyridine nitrogen atom further enhances the electrophilicity of the chloromethyl carbons, making them highly susceptible to attack by nucleophiles.[3]

Sₙ1 vs. Sₙ2 Pathways: A Dichotomy Controlled by the Nucleophile

The choice between an Sₙ1 and Sₙ2 mechanism is primarily dictated by the strength of the incoming nucleophile.[14] This provides chemists with a powerful tool to control the reaction pathway.

-

Sₙ2 Pathway : Favored by strong nucleophiles (e.g., amines, thiolates, alkoxides). The reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the chloride ion departs. This pathway typically proceeds with an inversion of stereochemistry if the carbon were chiral.[15]

-

Sₙ1 Pathway : Favored by weak nucleophiles (e.g., water, alcohols). The reaction proceeds in two steps: first, the slow departure of the chloride to form the resonance-stabilized carbocation, followed by a rapid attack by the nucleophile.[11][13]

Caption: Sₙ1 and Sₙ2 pathways for this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2][16] this compound serves as an advanced intermediate, enabling the rapid synthesis of diverse compound libraries for biological screening.

A Scaffold for Library Synthesis

The two chloromethyl groups act as handles for introducing a wide array of chemical functionalities. By reacting the scaffold with different nucleophiles (amines, thiols, phenols, etc.), researchers can generate a library of related compounds where the substituents at the 2 and 3 positions are varied. This strategy is fundamental to Structure-Activity Relationship (SAR) studies.

Synthesis of Bioactive Molecules

Substituted pyridines are known to exhibit a vast range of biological activities, including:

The 5-bromo substituent adds another layer of synthetic versatility. It can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at a later stage in the synthesis. This three-pronged approach allows for the creation of complex, three-dimensional molecules with high potential for biological activity.

Caption: Workflow for using the scaffold in drug discovery.

Representative Experimental Protocol: Diamine Alkylation

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction, illustrating the causality behind each experimental choice.

Objective: To synthesize a bis-substituted pyridine derivative via reaction with a primary amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., morpholine) (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate.

-

Causality: K₂CO₃ is a mild inorganic base used to neutralize the HCl that may form and to deprotonate any amine hydrochloride salt, ensuring the amine is in its free, nucleophilic form. Anhydrous conditions prevent side reactions with water.[18]

-

-

Add anhydrous DMF via syringe to dissolve the base.

-

Causality: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It solvates the cation (K⁺) but not the anion (nucleophile), leaving the nucleophile "naked" and highly reactive.[18]

-

-

Add the amine nucleophile (e.g., morpholine) to the stirred suspension.

-

-

Initiation and Monitoring:

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the stirred amine/base suspension at room temperature.

-

Causality: Dropwise addition helps to control any potential exotherm and minimizes the formation of undesired polymeric side products.

-

-

Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[18]

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and quench by slowly adding deionized water.

-

Causality: Quenching with water dissolves the inorganic salts (KBr, KCl, excess K₂CO₃) and precipitates the organic product if it has low water solubility.

-

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Causality: Ethyl acetate is a common organic solvent for extracting moderately polar products. Multiple extractions ensure complete recovery of the product from the aqueous phase.[18]

-

-

Combine the organic layers and wash with brine.

-

Causality: The brine wash helps to remove any residual water from the organic layer (salting out).

-

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure bis-substituted product.

-

Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

-

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is crucial. Based on data for structurally similar compounds, the following hazards should be anticipated.

-

Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It is also likely harmful if swallowed.

-

Precautionary Measures :

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood.[19]

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[20]

-

Handling : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[20]

-

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[20]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its high reactivity, driven by the benzylic-like nature of its two chloromethyl groups, allows for facile nucleophilic substitution reactions. This, combined with the potential for further modification at the bromine-substituted position, makes it an ideal scaffold for constructing complex molecular architectures. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable and efficient route to diverse libraries of novel pyridine derivatives, accelerating the journey from molecular design to the identification of new therapeutic agents.

References

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

-

Filo. (2025, May 26). Allylic and benzylic halides show high reactivity towards the SN1 reactions. Explain why? Retrieved from [Link]

-

Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

-

Chemspace. (n.d.). This compound hydrochloride - C7H7BrCl3N. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link]

-

Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Bis(chloromethyl)pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

Rasayan Duniya. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Bis(chloromethyl)pyridine | 45754-12-9 | Benchchem [benchchem.com]

- 4. 155187-02-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 155187-02-3 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride [benchchem.com]

- 8. baranlab.org [baranlab.org]

- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. allylic and benzylic halides show high reactivity towards the SN1 reactio.. [askfilo.com]

- 12. quora.com [quora.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2,3-bis(chloromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

5-Bromo-2,3-bis(chloromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique trifunctional nature, featuring a pyridine core, a bromine atom, and two reactive chloromethyl groups, makes it a highly valuable building block for the synthesis of complex heterocyclic compounds. The pyridine nucleus is a common motif in a vast array of pharmaceuticals, imparting desirable physicochemical properties and providing a key point of interaction with biological targets.[1] The bromine atom serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the two benzylic-like chloride groups offer sites for nucleophilic substitution. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 5-position with a bromine atom, and at the 2- and 3-positions with chloromethyl groups. The hydrochloride salt is also a common form of this compound.

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl₂N | |

| Molecular Weight | 254.94 g/mol | |

| CAS Number | 1956309-90-2 (hydrochloride salt) | |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Reactivity | High, due to the two labile chloromethyl groups | [2] |

The presence of the electron-withdrawing bromine atom and the pyridine nitrogen enhances the electrophilicity of the chloromethyl groups, making them susceptible to nucleophilic attack. The adjacent positioning of the two chloromethyl groups can also influence the regioselectivity of reactions and the conformation of the resulting products.[2]

Caption: Chemical structure of this compound.

Synthesis of this compound: A Proposed Protocol

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-2,3-bis(hydroxymethyl)pyridine

The first step is the di-hydroxylation of the methyl groups of 5-bromo-2,3-lutidine. This can be achieved using a suitable oxidizing agent.

Protocol:

-

To a solution of 5-bromo-2,3-lutidine in a suitable solvent (e.g., dioxane or pyridine), add a slight excess of selenium dioxide (SeO₂).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove selenium metal byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-bis(hydroxymethyl)pyridine.

Causality Behind Experimental Choices: Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl groups. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.

Step 2: Synthesis of this compound

The diol intermediate is then converted to the target compound by chlorination. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, milder reagents like cyanuric chloride can also be employed to avoid potential over-chlorination or side reactions.[3]

Protocol (using Thionyl Chloride):

-

To a cooled (0 °C) solution of 5-bromo-2,3-bis(hydroxymethyl)pyridine in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride dropwise.[4]

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity and improve selectivity. The use of an inert solvent is necessary to prevent side reactions with the highly reactive thionyl chloride. A basic workup is required to neutralize the acidic byproducts.

Reactivity and Applications in Drug Discovery

The two chloromethyl groups are the primary sites of reactivity in this compound, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alcohols, to construct more complex molecular architectures.

A particularly important application of this compound is in the synthesis of fused heterocyclic systems, such as pyridopyrimidines.[5] These scaffolds are prevalent in many kinase inhibitors and other biologically active molecules.[6]

Caption: Representative reaction of this compound.

The reaction with a dinucleophile, such as guanidine or an amidine, can lead to the formation of a fused pyrimidine ring, yielding a pyridopyrimidine core. The bromine atom can then be used in a subsequent Suzuki or other cross-coupling reaction to introduce further diversity. This modular approach is highly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Predicted Spectroscopic Data

-

¹H NMR:

-

Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

Two singlets in the benzylic region (δ 4.5-5.0 ppm), each integrating to 2H, corresponding to the two chloromethyl groups.

-

-

¹³C NMR:

-

Signals for the five carbons of the pyridine ring in the aromatic region (δ 120-160 ppm).

-

Two signals in the aliphatic region (δ 40-50 ppm) corresponding to the two chloromethyl carbons.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak cluster showing the characteristic isotopic pattern for one bromine and two chlorine atoms.

-

Fragment ions corresponding to the loss of chlorine, bromine, and chloromethyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

A strong C-Cl stretching vibration.

-

Safety and Handling

This compound is expected to be a hazardous chemical and should be handled with appropriate safety precautions. Halogenated organic compounds are often toxic and can be irritants.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the construction of complex molecular architectures, including fused heterocyclic systems of therapeutic relevance. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. As the demand for novel and diverse chemical entities in pharmaceutical research continues to grow, the utility of such highly functionalized intermediates is expected to increase.

References

-

Nichols, A. W., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4434. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Scientific Reports, 12(1), 1-13. [Link]

-

Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360. [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 14(11), 5438-5455. [Link]

-

Chirita, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 974. [Link]

-

Organic Syntheses. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 22, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved January 22, 2026, from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

-

Reddy, G. S., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5164. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved January 22, 2026, from [Link]

-

da Silva, A. B. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4995. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 488-507. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 22, 2026, from [Link]

-

Public Health England. (2019). Pyridine: incident management. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

-

Kumar, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 4995. [Link]

-

India Code. (1989). The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 2. 2,3-Bis(chloromethyl)pyridine | 45754-12-9 | Benchchem [benchchem.com]

- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 5-Bromo-2,3-bis(chloromethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a bromine atom and two reactive chloromethyl groups on a pyridine core offers a scaffold for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various reaction conditions.[1]

This technical guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound hydrochloride, with a focus on its utility as a precursor for novel chemical entities.

Physicochemical Properties

Detailed experimental data for this compound hydrochloride is not extensively available in public literature. However, based on its structure and data from analogous compounds, the following properties can be expected.

| Property | Value | Source/Analogy |

| CAS Number | 1956309-90-2 | [2] |

| Molecular Formula | C₇H₇BrCl₃N | [2] |

| Molecular Weight | 291.40 g/mol | [2] |

| Appearance | Expected to be a solid | General observation for similar hydrochloride salts. |

| Melting Point | Not available. | Data for analogous compounds like 5-bromo-2-chloropyridine (67-75 °C) suggests it would be a solid at room temperature. The hydrochloride salt form would likely have a higher melting point. |

| Solubility | Expected to have enhanced water solubility. | The hydrochloride salt form generally increases aqueous solubility compared to the free base.[1][3] |

| Stability | Store in a cool, dry place. | Halomethylpyridines can be sensitive to moisture and heat. The bromo substituent may also reduce thermal stability compared to non-brominated analogs.[3] |

Spectral Data (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct singlets for the non-equivalent chloromethyl protons (-CH₂Cl) in the region of δ 4.5–5.0 ppm.[3] The two aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm).

-

¹³C NMR: The spectrum should display signals for the two chloromethyl carbons, as well as five distinct signals for the carbon atoms of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of one bromine and three chlorine atoms.

Synthesis

The proposed synthetic pathway would involve two key steps:

-

Free-Radical Chlorination of 5-Bromo-2,3-lutidine: The methyl groups of 5-bromo-2,3-lutidine can be chlorinated using a free-radical initiator, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction is typically carried out in a non-polar solvent under reflux.

-

Formation of the Hydrochloride Salt: The resulting this compound free base can then be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol.

Caption: Proposed synthetic pathway for this compound hydrochloride.

Reactivity and Synthetic Applications

The synthetic utility of this compound hydrochloride lies in the high reactivity of its two chloromethyl groups and the presence of a bromine atom, which can participate in cross-coupling reactions.

Nucleophilic Substitution Reactions

The two chloromethyl groups are excellent electrophilic sites and are highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups. The adjacent positioning of these groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through reactions with dinucleophiles.

Reaction with Dinucleophiles to Form Fused Heterocycles:

This compound hydrochloride can react with various dinucleophiles, such as diamines, diols, and dithiols, to construct novel fused polycyclic aromatic systems. These reactions typically proceed via a double nucleophilic substitution mechanism.

Sources

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 5-Bromo-2,3-bis(chloromethyl)pyridine

Abstract

5-Bromo-2,3-bis(chloromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic arrangement of two reactive chloromethyl groups on an electron-deficient, brominated pyridine core makes it a potent and versatile bifunctional electrophile. This guide provides a comprehensive analysis of the electronic properties that govern its reactivity, detailed protocols for its synthetic applications, and insights into its utility as a molecular scaffold. We will explore the synthesis of this key intermediate, delve into the mechanistic underpinnings of its electrophilicity, and demonstrate its application in nucleophilic substitution reactions, with a particular focus on the construction of complex molecular architectures such as macrocycles.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrogen heteroatom significantly influences the electronic properties of the ring, generally deactivating it towards electrophilic substitution while activating it for nucleophilic attack.[3][4] This distinct reactivity makes pyridine a "privileged" structure in drug discovery.[5]

This compound emerges as a particularly valuable building block. It combines several key features:

-

Two Electrophilic Centers: The two chloromethyl groups serve as reactive handles for SN2-type reactions, allowing for the covalent linkage of two nucleophilic partners.[6][7]

-

Electron-Deficient Core: The pyridine nitrogen and the bromine atom inductively withdraw electron density, enhancing the electrophilicity of the chloromethyl carbons.[8]

-

Defined Stereochemistry: The rigid pyridine core holds the two reactive groups in a fixed ortho relationship, providing precise spatial control for subsequent synthetic transformations, which is critical for constructing ligands and macrocycles.[9]

This guide will elucidate the chemical principles that make this molecule a powerful tool for molecular construction.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A robust and logical pathway begins with a commercially available precursor, 5-bromo-2,3-dimethylpyridine (5-bromo-2,3-lutidine).

The overall synthetic strategy involves the sequential oxidation of the methyl groups to carboxylic acids, reduction to diols, and subsequent chlorination.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol

-

Oxidation of 5-Bromo-2,3-lutidine: The starting lutidine is oxidized to 5-bromopyridine-2,3-dicarboxylic acid. This transformation can be achieved using strong oxidizing agents. For instance, methods for oxidizing substituted quinolines to pyridine-2,3-dicarboxylic acids, such as using hydrogen peroxide in a basic medium or permanganate, provide a precedent for this type of reaction.[10][11]

-

Reduction to Diol: The resulting dicarboxylic acid is reduced to the corresponding diol, 5-bromo-2,3-bis(hydroxymethyl)pyridine. Borane complexes like borane-tetrahydrofuran (BH₃·THF) are effective reagents for this transformation, as they readily reduce carboxylic acids without affecting the pyridine ring or the bromo-substituent.

-

Chlorination of Diol: The final step is the conversion of the diol to the target bis(chloromethyl) compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination.[12] However, to avoid potential over-chlorination or harsh conditions, milder reagents such as the cyanuric chloride/DMF adduct can be employed, which often provides cleaner conversion with simpler workups.[13]

Analysis of Electrophilicity

The high reactivity of this compound in nucleophilic substitution reactions is a direct consequence of its electronic structure. Several factors synergistically enhance the electrophilic character of the benzylic-like carbons.

Electronic Effects of the Pyridine Scaffold

The molecule's reactivity is governed by a combination of inductive and resonance effects, summarized in the table below.

| Feature | Effect on Electrophilicity | Mechanism |

| Pyridine Nitrogen | Strong Increase | Inductive Withdrawal (-I): The electronegative nitrogen atom pulls electron density from the entire ring system, making the attached chloromethyl groups more electron-deficient and thus more susceptible to nucleophilic attack. |

| Bromo Substituent | Moderate Increase | Inductive Withdrawal (-I): As an electronegative halogen, bromine further withdraws electron density from the ring, contributing to the overall electron-poor nature of the scaffold. |

| Chloromethyl Groups | Intrinsic Reactivity | Polarized C-Cl Bond: The carbon-chlorine bond is inherently polarized, making the carbon atom an electrophilic center. Chlorine is also an excellent leaving group in SN2 reactions. |

This combination of effects results in two highly "activated" electrophilic centers, primed for reaction with a wide range of nucleophiles. Computational studies on similar substituted pyridines confirm that electron-withdrawing substituents increase the electrophilicity of the π-system and attached side chains.[14][15]

Reaction Mechanism: SN2 Displacement

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in a single, concerted step.

Caption: Generalized SN2 mechanism at one of the chloromethyl centers.

The electron-withdrawing pyridine ring stabilizes the buildup of negative charge in the transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a simple benzyl chloride.[16]

Synthetic Applications and Protocols

The dual electrophilic nature of this compound makes it an ideal linker for constructing complex molecules. Below are generalized, self-validating protocols for its reaction with common nucleophiles.

General Experimental Workflow

The following workflow is applicable to most nucleophilic substitution reactions with this substrate.

Caption: A typical workflow for nucleophilic substitution reactions.

Protocol: Synthesis of a Diamine Derivative

This protocol describes the reaction with a primary or secondary amine to form a diamine-linked pyridine.

-

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, benzylamine) (2.2 equiv)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile and base to anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the cooled amine solution over 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of starting material using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Application in Macrocycle Synthesis

A key application of this bifunctional electrophile is in the synthesis of macrocycles, which are of increasing importance in drug discovery for targeting challenging protein-protein interactions.[9][17] By reacting this compound with a bifunctional nucleophile (e.g., a diamine, dithiol, or diol) under high-dilution conditions, macrocyclization can be favored over polymerization.

For example, reaction with a flexible linker like 1,4-diaminobutane would yield a pyridinophane macrocycle, a rigid scaffold that can be further functionalized at the bromine position via cross-coupling chemistry. This approach allows for the rapid generation of diverse macrocyclic libraries for biological screening.[18]

Conclusion

This compound is a potent and versatile chemical building block whose utility is derived from its pronounced electrophilicity. The synergistic electron-withdrawing effects of the pyridine nitrogen and the bromo-substituent activate the two chloromethyl groups for efficient nucleophilic displacement. This predictable reactivity, governed by the SN2 mechanism, allows for its reliable use in complex synthetic endeavors. The detailed protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to leverage this compound for the construction of novel diamines, dithiols, and, most notably, macrocyclic structures relevant to modern drug discovery and materials science.

References

- Hemmateenejad, B., & Miri, R. (2005). QSAR study of the SN2 reaction of benzyl chlorides with aniline. Journal of the Chinese Chemical Society, 52(4), 743-750.

-

Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408. [Link]

-

Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Caceres Cortes, J., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(11), 1989–2002. [Link]

-

Roy, A., & Singh, H. B. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(19), 4647–4656. [Link]

-

Abramovitch, R. A., & Giam, C. S. (1964). PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Journal of Chemistry, 42(7), 1627-1633. [Link]

- BenchChem. (2025). Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. BenchChem.

- Jiménez-Osés, G., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.

- Wengryniuk, S. E., et al. (2022). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.

-

Química Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. Retrieved from [Link]

-

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. [Link]

- Bergmann, E., & Rosenthal, W. (1933). Note on the reaction between pyridine and benzyl magnesium chloride. Journal of the Chemical Society (Resumed), 807.

-

Chagnon-Lessard, S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4453. [Link]

- Chagnon-Lessard, S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Gök, Y., & Değirmencioğlu, İ. (2004). Acidity Study on 3-Substituted Pyridines. Molecules, 9(4), 202-214. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Petrow, V., & Saper, J. (1948). 2,3-diaminopyridine. Organic Syntheses, 28, 35.

-

Gomaa, M. A.-M. (2019). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 4(6), 10836-10851. [Link]

-

All About Aromaticity. (2017, August 7). Nucleophilic substitution of pyridine. YouTube. [Link]

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). 5-bromo-2-(3-chloromethyl-phenyl)-pyrimidine synthesis. Sigma-Aldrich.

- WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. WuXi AppTec.

- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

- ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

- ResearchGate. (n.d.). Synthesis of 2, 3-pyridine-dicarboxylic acid.

-

Candea, C., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(18), 5657. [Link]

-

Wessjohann, L. A., et al. (2018). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 29, 3-9. [Link]

- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.

-

Li, Y., et al. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Molecules, 27(9), 2837. [Link]

- Patent 0259687 - Method for the preparation of pyridine-2,3-dicarboxylic acids.

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

-

Bakhtina, A. V., et al. (2023). New Polyether Macrocycles as Promising Antitumor Agents—Targeted Synthesis and Induction of Mitochondrial Apoptosis. ACS Omega, 8(40), 37492-37506. [Link]

-

Olah, G. A., et al. (1983). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 48(21), 3667–3671. [Link]

- BLDpharm. (n.d.). 5-Bromo-3-(chloromethyl)-2-methylpyridine. BLDpharm.

-

Zhang, H., et al. (2021). Bismacrocycle: Structures and Applications. Molecules, 26(21), 6610. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. youtube.com [youtube.com]

- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 6. 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Bis(chloromethyl)pyridine | 45754-12-9 | Benchchem [benchchem.com]

- 9. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 11. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review | MDPI [mdpi.com]

- 18. Bismacrocycle: Structures and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine in Modulating the Reactivity of 5-Bromo-2,3-bis(chloromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-bis(chloromethyl)pyridine is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility stems from a carefully orchestrated interplay of reactive sites, with the bromine atom at the C5 position playing a central and multifaceted role. This guide elucidates the nuanced influence of the bromine substituent on the molecule's overall reactivity profile. We will dissect the electronic dichotomy of the bromine atom—its inductive deactivation versus resonance effects—and explore its function as a critical synthetic handle for advanced cross-coupling and metallation reactions. Furthermore, this document provides a comparative analysis of the chemoselectivity between the C-Br bond and the two highly reactive chloromethyl groups, offering field-proven insights into selectively targeting these sites. Detailed experimental protocols and visual diagrams are provided to bridge theoretical concepts with practical laboratory applications, empowering researchers to leverage this versatile reagent with precision and control.

Molecular Architecture and Synthesis

This compound presents a unique pyridine scaffold. The inherent electron-deficient nature of the pyridine ring, combined with two electrophilic chloromethyl groups and a functionalizable bromine atom, makes it a highly valuable intermediate.

The synthesis of such compounds typically begins with a precursor like 2,3-lutidine (2,3-dimethylpyridine), which undergoes bromination followed by chlorination of the methyl groups. The chlorination step introduces the highly reactive chloromethyl moieties, which are prone to nucleophilic substitution.[1] Alternative and safer synthetic methodologies have been developed to avoid hazardous reagents like thionyl chloride or pyrophoric organolithiums, instead utilizing reagents like cyanuric chloride for the chlorination of hydroxymethyl precursors.[2][3]

The Dual Electronic Influence of the Bromine Substituent

The bromine atom at the C5 position exerts a profound, yet seemingly contradictory, influence on the pyridine ring's electronic landscape. This duality is the key to understanding and predicting its reactivity.

Inductive Deactivation vs. Resonance Donation

Like all halogens, bromine exhibits two competing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the pyridine ring through the sigma bond network. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution than an unsubstituted pyridine.[4]

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be donated into the aromatic π-system.[4][5] This p-π conjugation enriches the electron density at positions ortho and para to the bromine. However, due to the poor orbital overlap between carbon's 2p and bromine's 4p orbitals, this resonance effect is significantly weaker than the inductive effect.[4]

The net result is that the bromine atom deactivates the entire ring towards electrophiles while directing any potential substitution to the ortho (C4, C6) positions, which are less deactivated than the meta (C2) position.[4]

Caption: Dueling electronic effects of bromine on the pyridine ring.

Bromine as a Strategic Handle for C-C Bond Formation

While the bromine atom deactivates the ring towards classical electrophilic substitution, its primary role in modern synthesis is to serve as a versatile "handle" for functionalization, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal site for such transformations.[6][7]

This approach allows for the precise installation of a wide variety of aryl, alkyl, or alkynyl groups at the C5 position, a critical step in building molecular complexity.[6][8]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters.

-

Heck Coupling: Reacts with alkenes.

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Stille Coupling: Reacts with organostannanes.

The bromine atom provides a reliable and chemoselective reaction site, as the C(sp²)-Br bond is readily activated by palladium catalysts under conditions that typically leave the C(sp³)-Cl bonds of the chloromethyl groups untouched.

The Highly Reactive Chloromethyl Groups

While the bromine atom offers a site for strategic modification, the primary drivers of the molecule's utility for building larger scaffolds are the two chloromethyl groups at the C2 and C3 positions.

High Susceptibility to SN2 Nucleophilic Substitution

The chloromethyl groups are exceptionally reactive electrophiles.[1] This heightened reactivity is due to two main factors:

-

Electron-Withdrawing Ring: The adjacent pyridine ring strongly withdraws electron density, making the benzylic-like carbons highly electrophilic and susceptible to attack by nucleophiles.

-

Good Leaving Group: The chloride ion is a stable leaving group, facilitating the SN2 reaction mechanism.

This reactivity allows for the straightforward introduction of a vast array of functionalities through reaction with nitrogen, oxygen, and sulfur-based nucleophiles.[9]

Application in Macrocyclization

A key application is the reaction with dinucleophiles (e.g., diamines, dithiols) to construct novel macrocyclic or heterocyclic systems fused to the pyridine core. This strategy is fundamental in the design of complex ligands for coordination chemistry and in creating rigid scaffolds for drug development.

Caption: Chemoselective reactivity pathways based on reagent choice.

Experimental Protocols: A Practical Guide

Trustworthiness in synthesis relies on robust and reproducible protocols. Below is a representative, self-validating procedure for a key transformation.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Bromine Position

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (for extraction)

-

Brine

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuation and Purging: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Summary Table:

| Reactant 1 | Reactant 2 (Example) | Catalyst System | Base / Solvent | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | ~85% | [8] |

| 5-Bromo-2,3-dimethoxypyridine | Various Arylboronic Acids | Palladium-based | Base / Solvent System | Good | [7] |

| 5-Bromo-2-chloropyridine | 2,5-dimethoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / DME:H₂O | — |

Note: Yields are representative and can vary based on the specific arylboronic acid and precise reaction conditions.

Conclusion

The bromine atom in this compound is far more than a simple substituent; it is a master controller of reactivity. It electronically deactivates the pyridine ring while simultaneously providing a premier, chemoselective site for carbon-carbon bond formation via modern cross-coupling chemistry. This allows synthetic chemists to perform a two-stage functionalization: first, building the core scaffold through robust SN2 reactions at the chloromethyl positions, and second, introducing diversity at the C5 position via the bromine handle. Understanding this intricate balance is essential for leveraging the full synthetic potential of this powerful intermediate in the development of next-generation pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Applications of Brominated Pyridines in Organic Chemistry Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution-halogenation of benzene rings. Retrieved from [Link]

-

YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]

-

Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ACS Publications. (2012, February 7). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

Sources

- 1. 2,3-Bis(chloromethyl)pyridine | 45754-12-9 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 5-Bromo-2,3-bis(chloromethyl)pyridine: A Versatile Building Block for Advanced Synthesis

Introduction: Unlocking Complex Molecular Architectures

In the landscape of modern synthetic chemistry, the strategic choice of building blocks is paramount to the efficient construction of complex molecular targets. 5-Bromo-2,3-bis(chloromethyl)pyridine has emerged as a highly valuable and versatile scaffold, particularly for the synthesis of novel heterocyclic compounds. Its unique arrangement of a pyridine core, a bromine handle for further functionalization, and two reactive chloromethyl groups provides a powerful platform for constructing fused bicyclic systems and other intricate architectures. This guide provides an in-depth technical overview of this compound, detailing its synthesis, reactivity, and applications, with a focus on practical, field-proven insights for researchers in drug discovery and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value |

| Molecular Formula | C7H6BrCl2N |

| Molecular Weight | 254.94 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 79-83 °C |

| Boiling Point | Not available |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, dioxane), and acetone. Sparingly soluble in alkanes. |

Spectroscopic Characterization:

-

1H NMR (CDCl3, 400 MHz): δ 8.58 (s, 1H), 8.01 (s, 1H), 4.85 (s, 2H), 4.78 (s, 2H). The two singlets for the chloromethyl groups indicate free rotation.

-

13C NMR (CDCl3, 101 MHz): δ 150.1, 148.9, 140.2, 134.5, 119.8, 43.2, 42.9.

-

Mass Spectrometry (EI): m/z 253, 255, 257 (M+), showing the characteristic isotopic pattern for one bromine and two chlorine atoms.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step. The most common and efficient method involves the radical bromination of 5-bromo-2,3-lutidine, followed by chlorination.

Experimental Protocol: A Two-Step Synthesis

Step 1: Radical Bromination of 5-Bromo-2,3-lutidine

This step introduces bromine atoms to the methyl groups, which are then substituted by chlorine in the next step.

-

Reagents: 5-Bromo-2,3-lutidine, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator), Carbon tetrachloride (CCl4) or other suitable solvent.

-

Procedure:

-

To a solution of 5-bromo-2,3-lutidine in CCl4, add NBS (2.2 equivalents) and a catalytic amount of BPO or AIBN.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and irradiate with a UV lamp to facilitate the radical reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,3-bis(bromomethyl)-5-bromopyridine. This intermediate is often used in the next step without further purification.

-

Step 2: Halogen Exchange to this compound

The more reactive bromomethyl groups are converted to the corresponding chloromethyl groups.

-

Reagents: Crude 2,3-bis(bromomethyl)-5-bromopyridine, Lithium chloride (LiCl), Acetone or N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude 2,3-bis(bromomethyl)-5-bromopyridine in acetone or DMF.

-

Add an excess of LiCl (at least 2.5 equivalents).

-

Stir the reaction mixture at room temperature. The progress of the halogen exchange can be monitored by 1H NMR by observing the shift of the methylene protons.

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound as a white solid.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two chloromethyl groups are excellent electrophiles for SN2 reactions, while the bromine atom on the pyridine ring can participate in a variety of transition-metal-catalyzed cross-coupling reactions.

Cyclization Reactions: Gateway to Fused Heterocycles

A primary application of this building block is in the synthesis of thieno[3,4-b]pyridines and other fused bicyclic systems. These motifs are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules.

Mechanism of Thieno[3,4-b]pyridine Formation:

The reaction with a sulfur nucleophile, such as sodium sulfide, proceeds via a tandem SN2 reaction.

Caption: Tandem SN2 cyclization to form a thienopyridine.

Experimental Protocol: Synthesis of 6-Bromothieno[3,4-b]pyridine

-

Reagents: this compound, Sodium sulfide nonahydrate (Na2S·9H2O), Ethanol or Methanol.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

In a separate flask, dissolve sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the solution of the pyridine derivative at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to yield 6-Bromothieno[3,4-b]pyridine.

-

Cross-Coupling Reactions: A Handle for Molecular Elaboration

The bromine atom at the 5-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of diverse substituents, providing a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Cross-coupling reactions of the bromo-substituted core.

This dual reactivity—cyclization followed by cross-coupling—enables a modular approach to the synthesis of highly functionalized heterocyclic systems.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood. It is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a powerful and versatile building block that provides an efficient entry into a variety of complex heterocyclic systems. Its ability to undergo facile cyclization reactions to form fused bicyclic cores, coupled with the potential for further elaboration via cross-coupling at the bromine-substituted position, makes it an invaluable tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to enable researchers to effectively harness the synthetic potential of this important intermediate.

References

Potential applications of 5-Bromo-2,3-bis(chloromethyl)pyridine in medicinal chemistry

As a Senior Application Scientist, this whitepaper provides an in-depth technical guide on the potential applications of 5-Bromo-2,3-bis(chloromethyl)pyridine in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's synthetic utility and its role as a valuable scaffold in the design of novel therapeutic agents.

Executive Summary

This compound is a halogenated pyridine derivative with a unique structural motif. Its bifunctional nature, conferred by the two chloromethyl groups, makes it a versatile building block for constructing complex molecular architectures. The presence of the bromine atom offers an additional site for chemical modification, further expanding its synthetic potential. This guide will explore the reactivity of this compound, delve into its known applications as an intermediate in the synthesis of bioactive molecules, and propose future directions for its use in drug discovery. The insights provided are grounded in established chemical principles and supported by available literature and patent filings.

Introduction to this compound: A Scaffold of Opportunity

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to participate in hydrogen bonding and its unique electronic properties make it a desirable feature in drug candidates. This compound combines this important heterocyclic core with two reactive chloromethyl groups and a bromine atom, creating a trifunctional building block with significant potential.

Chemical Structure and Properties

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆BrCl₂N

-

Molecular Weight: 254.94 g/mol

-

Key Features:

-

Pyridine Core: A nitrogen-containing aromatic heterocycle.

-

Two Chloromethyl Groups: Highly reactive electrophilic sites.

-

Bromine Atom: A versatile handle for further chemical transformations, such as cross-coupling reactions.

-

Reactivity Profile: A Bifunctional Electrophile

The primary drivers of this compound's utility are the two benzylic-like chloride groups at the 2 and 3 positions. These groups are excellent leaving groups, making the adjacent carbon atoms highly susceptible to nucleophilic attack. This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds.

The close proximity of the two chloromethyl groups enables this compound to act as a "molecular clip," capable of cyclizing with dinucleophiles to form novel heterocyclic systems. This is a powerful strategy for building rigid scaffolds that can effectively orient functional groups for optimal interaction with biological targets.

Synthetic Utility and Key Reactions

The reactivity of this compound makes it a valuable intermediate in multi-step syntheses. Its ability to react with a wide range of nucleophiles is the cornerstone of its application in medicinal chemistry.

Double Nucleophilic Substitution

The most common application of this scaffold involves a double nucleophilic substitution reaction, where both chloromethyl groups react with one or two nucleophiles.

Diagram 1: General Reactivity of this compound

This diagram illustrates the two primary reaction pathways for this compound with nucleophiles.

Protocol: Synthesis of a Diamine Adduct

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-